Glutinol Acetate

Description

Properties

IUPAC Name |

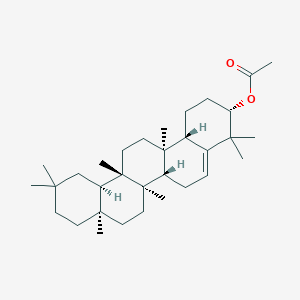

[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNBMVDVWGBMD-JZWVFCOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137999 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-44-4 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glutinol Acetate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

This guide provides an in-depth exploration of glutinol acetate, a pentacyclic triterpenoid acetate, for researchers, scientists, and professionals in drug development. We will delve into its natural origins, biosynthesis, detailed methodologies for its extraction and characterization, and its potential biological significance.

Introduction to this compound

This compound (CAS No. 6426-44-4) is a naturally occurring pentacyclic triterpenoid belonging to the glutinane subgroup.[1][2] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[2] this compound is the acetylated form of glutinol. These compounds are of significant interest to the scientific community due to their wide range of potential pharmacological activities, including anti-inflammatory and hepatoprotective properties.[3] This guide serves as a technical resource for the scientific community, providing a foundational understanding of this compound's presence in the natural world and the methodologies required for its study.

Natural Sources and Distribution

This compound has been identified in a variety of plant species across different families and geographical locations. The distribution of this compound is not uniform within the plant, often concentrating in specific parts such as the leaves, stems, or roots.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Geographical Distribution |

| Salvia glutinosa | Lamiaceae | Whole plant | Europe and Asia |

| Salvia leriifolia | Lamiaceae | Root | Iran |

| Quercus floribunda | Fagaceae | Aerial parts, nut galls | Himalayan region |

| Acer mandshuricum | Sapindaceae | Stems and leaves | Northeastern Asia |

| Euphorbiaceae family | Euphorbiaceae | Not specified | Widespread |

| Celastraceae family | Celastraceae | Not specified | Widespread |

| Abies webbiana | Pinaceae | Leaves | Himalayan region |

The presence of this compound is notable in the Lamiaceae family, particularly within the genus Salvia. For instance, it has been isolated from the whole plant of Salvia glutinosa and the roots of Salvia leriifolia.[4][5] The Fagaceae family, with Quercus floribunda, also presents a significant source.[6] While broader families like Euphorbiaceae and Celastraceae are known to produce a variety of triterpenoids, specific reports on this compound are less frequent but indicative of its wider distribution.[7][8] The Himalayan silver fir, Abies webbiana, is another documented source, with triterpenoids being found in its leaves.[9][10][11]

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells.[2] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), for all terpenoids.

The key steps in the biosynthesis of the glutinane skeleton are:

-

Formation of Squalene: Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, condense to form the linear C30 precursor, squalene.[2]

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization: The crucial step involves the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC). For glutinane-type triterpenoids, this cyclization proceeds through a series of cation-induced rearrangements to form the characteristic pentacyclic glutinane skeleton.[1][2]

-

Acetylation: The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-3 position of the glutinol backbone, a reaction catalyzed by an acetyltransferase.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. phcogj.com [phcogj.com]

- 3. ejpmr.com [ejpmr.com]

- 4. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ajphr.com [ajphr.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Isolation and Purification of Glutinol Acetate from Plant Material

This guide provides a comprehensive, in-depth overview of the methodologies for isolating and purifying glutinol acetate, a pentacyclic triterpenoid, from plant sources. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and reproducible workflow.

Introduction: The Significance of this compound

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[1] Glutinol, the parent compound of this compound, has demonstrated anti-inflammatory, anticancer, and antidiabetic properties.[2] The acetate ester, this compound, is often found alongside glutinol and other triterpenoids in plant extracts. Given its therapeutic potential, the ability to effectively isolate and purify this compound is crucial for further pharmacological investigation and potential drug development.

This guide will detail a multi-step process, beginning with the critical initial phase of extraction from plant material, followed by a systematic approach to purification using various chromatographic techniques, and concluding with analytical methods for structural confirmation and purity assessment.

Strategic Approach to Extraction: Liberating the Target Molecule

The initial and arguably most critical phase in isolating this compound is its efficient extraction from the plant matrix. The choice of extraction methodology is dictated by the physicochemical properties of triterpenoids and the nature of the plant material.

Foundational Principles of Triterpenoid Extraction

Triterpenoids, including this compound, are generally non-polar compounds, rendering them soluble in organic solvents.[3] The selection of an appropriate solvent system is paramount for achieving high extraction yields. Furthermore, the application of energy in the form of heat or sonication can enhance the extraction efficiency by disrupting plant cell walls and improving solvent penetration.

Modern "green extraction" techniques are also gaining prominence, aiming to reduce the use of hazardous organic solvents and decrease energy consumption.[4]

Recommended Extraction Protocols

Soxhlet extraction is a traditional and exhaustive method suitable for the extraction of triterpenoids.[4]

Step-by-Step Methodology:

-

Preparation of Plant Material: The selected plant material (e.g., leaves, bark, or roots) should be thoroughly dried to a constant weight, preferably in a hot air oven at a temperature that does not degrade the target compound (typically 40-60°C). The dried material is then ground into a fine powder to increase the surface area for solvent interaction.

-

Soxhlet Apparatus Setup: A known quantity of the powdered plant material is packed into a thimble and placed in the extraction chamber of a Soxhlet apparatus.

-

Solvent Selection and Extraction: The Soxhlet flask is filled with a suitable organic solvent. Chloroform or ethanol are commonly used for triterpenoid extraction.[5] The apparatus is heated, and the extraction is allowed to proceed for a sufficient duration, typically 6-24 hours, or until the solvent in the siphon tube runs clear.

-

Solvent Evaporation: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasound-assisted extraction is a more rapid and energy-efficient alternative to Soxhlet extraction.[6][7]

Step-by-Step Methodology:

-

Sample Preparation: A known weight of the powdered plant material is suspended in a selected solvent (e.g., ethanol) in a flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication for a specific period, typically ranging from 20 to 60 minutes.[6][7] The temperature of the bath should be controlled to prevent thermal degradation of the target compound.

-

Filtration and Concentration: The mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain the crude extract.

Table 1: Comparison of Extraction Methods for Triterpenoids

| Feature | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |

| Principle | Continuous solid-liquid extraction with a recycling solvent. | Use of acoustic cavitation to disrupt cell walls. |

| Extraction Time | Long (6-24 hours)[5] | Short (20-60 minutes)[6][7] |

| Solvent Consumption | High | Low |

| Energy Consumption | High | Low |

| Efficiency | High, exhaustive extraction. | Often higher yields in shorter times.[6] |

The Purification Workflow: Isolating this compound

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. A systematic purification strategy employing various chromatographic techniques is essential to isolate this compound with high purity.

Caption: A generalized workflow for the purification of this compound.

Step 1: Column Chromatography for Initial Fractionation

Column chromatography is a fundamental technique for the initial separation of compounds from the crude extract based on their differential adsorption to a stationary phase.[3]

Protocol for Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

TLC Monitoring: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC of triterpenoids is a mixture of n-hexane and ethyl acetate. The spots on the TLC plate can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For achieving high purity, the pooled fractions rich in this compound from column chromatography are subjected to preparative HPLC.[8]

Protocol for Preparative HPLC:

-

Column Selection: A reversed-phase C18 column is typically suitable for the separation of triterpenoids.

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is commonly used.

-

Sample Injection: The concentrated this compound-rich fraction is dissolved in a suitable solvent and injected into the HPLC system.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the collected fraction is assessed by analytical HPLC.

Analytical Validation: Confirming Identity and Purity

Once a purified compound is obtained, its identity and purity must be confirmed using spectroscopic methods.

Spectroscopic Techniques for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of the isolated compound.[9] The spectral data should be compared with published data for this compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9] The molecular weight of this compound is 468.75 g/mol .[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis and identification of triterpenoids in plant extracts.[12]

Caption: The process of analytical validation for the isolated compound.

Conclusion

The successful isolation and purification of this compound from plant material is a multi-faceted process that requires a systematic and scientifically grounded approach. This guide has outlined a robust workflow, from the initial extraction to the final analytical validation. By understanding the principles behind each step and adhering to detailed protocols, researchers can confidently isolate this promising bioactive compound for further scientific exploration.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1781002, this compound. Retrieved from [Link]

- Widelski, J., & Widelska, G. (2013). Methods for the isolation and identification of triterpenes and sterols in medicinal plants. Herba Polonica, 59(1), 99-110.

- Jahantigh, M., et al. (2024).

- C.S.P., Pereira, et al. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food and Chemical Toxicology, 111, 294-303.

- Sun, H., et al. (2025). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by loading into chitosan aerogels.

- Li, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Foods, 12(8), 1603.

-

ResearchGate. The overall work flow of bioinformatics analysis of glutinol. Retrieved from [Link]

-

NIST. Glutinol (5-glutinenol) acetate. Retrieved from [Link]

-

ResearchGate. Separation and preparation of xanthochymol and guttiferone E by high performance liquid chromatography and high speed counter-current chromatography combined with silver nitrate coordination reaction. Retrieved from [Link]

- Yoshikawa, M., et al. (2010). Quantitative determination of potent alpha-glucosidase inhibitors, salacinol and kotalanol, in Salacia species using liquid chromatography-mass spectrometry.

-

PubMed. Purification and preliminary characterization of agglutinogen 3 from Bordetella pertussis. Retrieved from [Link]

- Laikowski, M. M., de Souza, D. M., & Moura, S. (2020). Genus Salacia: Chemical Composition, Antidiabetic Effect and other Bioactivities.

- Bennett, H. P. J. (2018). Chromatographic Methods for the Purification of Granulin Peptides. Methods in Molecular Biology, 1734, 15-26.

-

CABI. Investigation of phytochemical screening and antibacterial activity of selected species of Salacia. Retrieved from [Link]

-

ResearchGate. Different constituents isolated from Salacia species showing antidiabetic activity. Retrieved from [Link]

-

WJPMR. A REVIEW: PHARMACOLOGICAL ACTIVITIES OF “SALACIA RETICULETA WIGHT. Retrieved from [Link]

-

SciSpace. Isolation and Purification of Rutin from Euphorbia pulcherrima. Retrieved from [Link]

-

Journal of Natural Products. Unlocking the Potential of Glutinol: Structural Diversification and Antifungal Activity against Phytopathogenic Fusarium Strains. Retrieved from [Link]

-

Plant Archives. phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Retrieved from [Link]

-

MDPI. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Retrieved from [Link]

-

National Center for Biotechnology Information. Advances in various techniques for isolation and purification of sterols. Retrieved from [Link]

-

ResearchGate. Isolation and Purification of Rutin from Euphorbia pulcherrima. Retrieved from [Link]

-

MDPI. Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome. Retrieved from [Link]

-

ResearchGate. Analysis of the fragments obtained by mass spectrometry of: A-rutin: m/z = 609.2 [M-H]. Retrieved from [Link]

-

ResearchGate. Spectrometric methods in pharmaceutical analysis of glycosaminoglycans: the state-of-the-art. Retrieved from [Link]

-

ResearchGate. (GC-MS) Analysis of Crude Ethyl Acetate Extract of the Rhizome of Dolichos pachyrhizus Harm. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. Chromatographic Methods for the Purification of Granulin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CAS # 6426-44-4, Glutinyl acetate, Glutin-5-en-3beta-O-acetate, this compound - chemBlink [chemblink.com]

- 11. Glutinol (5-glutinenol) acetate [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Glutinol Acetate for Drug Discovery and Development

An In-depth Technical Guide

This document provides a detailed exploration of the physicochemical properties of Glutinol Acetate, a naturally occurring pentacyclic triterpenoid. As a compound of significant interest for its therapeutic potential, including anti-inflammatory and cytotoxic activities, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers, scientists, and drug development professionals.[1][2] This guide moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their practical implications in a research and development context. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

Core Molecular and Physical Profile

This compound is a derivative of the triterpene Glutinol, found in various plant species such as Acer mandshuricum and Euphorbia maculata.[3] Its core structure is a complex, rigid pentacyclic system, which dictates many of its physical properties. The addition of an acetate ester group at the C-3 position slightly modifies its polarity and reactivity compared to its parent compound, Glutinol.

A summary of its fundamental properties is presented below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₂H₅₂O₂ | [1][3][4][5] |

| Molecular Weight | 468.75 g/mol | [1][2][3][4] |

| CAS Number | 6426-44-4 | [1][3] |

| Appearance | Powder | [6] |

| Melting Point | 192 °C (from methanol) | [1][7] |

| Boiling Point | 505.1 ± 29.0 °C (Predicted at 760 mmHg) | [1][7] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [1] |

| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies. The large, nonpolar hydrocarbon scaffold of this compound renders it highly lipophilic and practically insoluble in aqueous media.[8]

Causality: The molecule's extensive carbon framework minimizes favorable interactions with polar water molecules, leading to a calculated water solubility of just 3.6 x 10⁻⁶ g/L.[8] The acetate group introduces a site for hydrogen bonding but is insufficient to overcome the hydrophobicity of the triterpenoid core. This necessitates the use of organic solvents for extraction, purification, and formulation.

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

|---|---|---|---|

| Polar Protic | Water | Insoluble | [8] |

| Polar Protic | Methanol | Sparingly Soluble (used for recrystallization) | [1][7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [6] |

| Halogenated | Chloroform, Dichloromethane | Soluble | [6] |

| Ester | Ethyl Acetate | Soluble |[6] |

Spectroscopic and Chromatographic Fingerprint

Accurate structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton spectrum is characterized by a cluster of signals in the aliphatic region (δ 0.8-2.0 ppm), corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid core. A key diagnostic signal is a sharp singlet around δ 2.05 ppm, which is indicative of the three protons of the acetate methyl group. An olefinic proton signal is also expected.

-

¹³C-NMR: The carbon spectrum will show a large number of signals in the aliphatic region (δ 15-60 ppm). Crucial identifying signals include the ester carbonyl carbon at approximately δ 171.0 ppm and the acetate methyl carbon around δ 21.3 ppm.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the acetate ester. A second prominent band around 1240 cm⁻¹ corresponds to the C-O single bond stretch of the ester.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, this compound will show a molecular ion peak [M]⁺ at an m/z ratio of approximately 468.75, corresponding to its molecular weight.[4]

-

Gas Chromatography (GC): The Kovats' Retention Index (RI) for this compound has been determined on non-polar capillary columns, providing a reliable chromatographic parameter for identification in complex mixtures.[4]

Experimental Methodologies: A Practical Guide

The following protocols are presented as a framework for the systematic characterization of this compound, emphasizing reproducibility and validation.

Caption: General workflow for the physicochemical characterization of this compound.

Protocol 4.1: Determination of Melting Point

This protocol uses the capillary method, a standard for determining the melting range of a crystalline solid, which serves as a key indicator of purity.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting point.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should exhibit a sharp melting range of < 2 °C.

Causality: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. Therefore, a sharp, defined melting point at the literature value of 192 °C is strong evidence of high purity.[1][7]

Protocol 4.2: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent system, a gold-standard approach in pharmaceutical sciences.[10]

Caption: Logical flow for the shake-flask solubility determination protocol.

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a solvent-compatible 0.22 µm filter.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Implications for Drug Development

The physicochemical profile of this compound directly informs its path forward in the drug development pipeline.

Caption: Relationship between properties, challenges, and strategies in drug development.

-

Bioavailability and Formulation: The high lipophilicity and poor aqueous solubility are significant hurdles for oral and intravenous delivery. This profile suggests that formulation strategies such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, or nanoparticle encapsulation will be necessary to enhance absorption and achieve therapeutic concentrations in vivo.

-

Metabolic Stability: The acetate ester presents a potential site for in vivo hydrolysis by esterase enzymes. This could be a liability if rapid clearance is an issue, or it could be leveraged as a prodrug strategy, where this compound is administered and then converted to its active parent compound, Glutinol, in the body.

-

Drug-Likeness: While its molecular weight (468.75 g/mol ) is within the range of many small molecule drugs, its lipophilicity may deviate from typical "Rule of Five" guidelines, suggesting potential challenges with absorption or distribution that must be addressed.[10] The compound's potential as an anti-inflammatory and cytotoxic agent warrants further investigation into these formulation and delivery challenges.[2]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | TNF | TargetMol [targetmol.com]

- 3. This compound - 6426-44-4 | VulcanChem [vulcanchem.com]

- 4. Glutinol (5-glutinenol) acetate [webbook.nist.gov]

- 5. Glutinol (5-glutinenol) acetate [webbook.nist.gov]

- 6. This compound | CAS 6426-44-4 | ScreenLib [screenlib.com]

- 7. This compound CAS#: 6426-44-4 [m.chemicalbook.com]

- 8. CAS # 6426-44-4, Glutinyl acetate, Glutin-5-en-3beta-O-acetate, this compound - chemBlink [chemblink.com]

- 9. spectrabase.com [spectrabase.com]

- 10. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Glutinol Acetate: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of glutinol acetate, a naturally occurring pentacyclic triterpenoid. The document delves into the intricacies of its chemical structure, stereochemistry, and spectroscopic properties. Furthermore, it explores its natural sources, potential therapeutic applications, and the underlying mechanisms of its biological activity. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for future investigation and application of this promising compound.

Introduction

This compound is a pentacyclic triterpenoid acetate, a class of natural products known for their diverse and potent biological activities. As the acetylated derivative of glutinol, it shares a common structural backbone with other well-studied triterpenoids. The growing interest in natural products for novel therapeutic agents has brought compounds like this compound to the forefront of scientific investigation. This guide aims to consolidate the current knowledge on this compound, offering a detailed exploration of its chemical and stereochemical identity, which is fundamental to understanding its biological function and potential for drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₃₂H₅₂O₂ and a molecular weight of approximately 468.75 g/mol .[1] Its systematic IUPAC name is [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate.[2]

The core structure is a pentacyclic triterpene skeleton of the glutinane type, characterized by five fused six-membered rings. The acetate group is attached at the C-3 position. The molecule also features a double bond between carbons C-5 and C-6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₂O₂ | [1] |

| Molecular Weight | 468.7541 g/mol | [1] |

| IUPAC Name | [(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | [2] |

| CAS Number | 6426-44-4 | [3] |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. The specific arrangement of these centers is crucial for its biological activity. The IUPAC name specifies the following stereochemical descriptors: 3S, 6aS, 6aS, 6bR, 8aR, 12aR, 14aR, and 14bS.

A definitive confirmation of the absolute stereochemistry would ideally be obtained through X-ray crystallography. However, to date, a crystal structure for this compound has not been reported in the publicly available literature. The stereochemical assignments are therefore based on spectroscopic data, particularly NMR, and comparison with related, structurally confirmed compounds.

Caption: Key stereocenters of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific, detailed spectra for this compound are not widely published, the data for its parent compound, glutinol, provides a strong foundation for interpretation. The addition of the acetyl group will primarily affect the chemical shifts of the protons and carbons near the C-3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Glutinol: The proton NMR spectrum of glutinol shows characteristic signals for a pentacyclic triterpene. Key resonances include an olefinic proton at approximately δ 5.62 (d, J=6.0 Hz), an oxymethine proton at δ 3.46 (d, J=7.2 Hz), and eight methyl singlets between δ 0.83 and 1.15 ppm.[4] For this compound, the oxymethine proton at C-3 would be expected to shift downfield due to the deshielding effect of the acetyl group. A new singlet corresponding to the acetyl methyl protons would also appear, typically around δ 2.0 ppm.

¹³C NMR of Glutinol: The carbon NMR spectrum of glutinol displays signals for two olefinic carbons at δ 141.6 (quaternary) and 122.1 (methine).[4] The remaining carbons, including numerous methyl, methylene, methine, and quaternary carbons, appear in the upfield region, which is characteristic of triterpenoids.[5] In this compound, the C-3 carbon would experience a downfield shift, and a new carbonyl carbon signal from the acetate group would be observed around δ 170 ppm, with the acetyl methyl carbon appearing around δ 21 ppm.

Table 2: Predicted Key ¹H and ¹³C NMR Shifts for this compound (based on Glutinol data)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | > 3.5 (downfield from 3.46) | > 76 (downfield from ~76) |

| H-6 | ~ 5.6 | ~ 122 |

| C-5 | - | ~ 141 |

| Acetyl CH₃ | ~ 2.0 | ~ 21 |

| Acetyl C=O | - | ~ 170 |

Infrared (IR) Spectroscopy

The IR spectrum of glutinol would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6] For this compound, this band would be absent and replaced by a strong absorption band around 1735 cm⁻¹ for the C=O stretching of the ester group, and a C-O stretching band around 1240 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 468.[1] A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO), resulting in a fragment ion at m/z 408. Further fragmentation would likely follow patterns typical for pentacyclic triterpenoids.[7]

Natural Occurrence and Isolation

This compound is found in various plant species. Notable sources include:

-

Euphorbia neriifolia (Indian spurge tree)

-

Dorstenia arifolia

Experimental Protocol: Isolation from Acer tegmentosum

The following is a generalized protocol for the isolation of compounds from Acer tegmentosum, which can be adapted for the specific isolation of this compound.

-

Extraction: The dried and powdered plant material (e.g., 3 kg of Acer tegmentosum) is extracted with hot water.

-

Lyophilization: The aqueous extract is freeze-dried to obtain a powder.

-

Solvent Partitioning: The powder is successively partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[9]

-

Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, octadecyl silica gel, and Sephadex LH-20.[8][9]

-

Structure Elucidation: The fractions are analyzed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and LC/MS) to identify and confirm the structure of the isolated compounds.[8][9]

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

While this compound is a natural product, it can also be synthesized from its precursor, glutinol, through a straightforward acetylation reaction.

Experimental Protocol: Acetylation of Glutinol

-

Dissolution: Dissolve glutinol in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction if dichloromethane is the solvent.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

Glutinol and its derivatives, including this compound, have demonstrated a range of promising biological activities, particularly anti-inflammatory and cytotoxic effects.[10]

Cytotoxic Activity

Studies on the parent compound, glutinol, have shown significant growth-inhibitory effects on human cancer cell lines, such as ovarian cancer cells (OVACAR3).[11][12] The cytotoxic mechanism of glutinol involves:

-

Cell Cycle Arrest: Glutinol induces G2/M phase arrest in cancer cells, preventing them from proceeding through mitosis. This is accompanied by the suppression of cyclin B1, a key regulatory protein for the G2/M transition.[11][12][13]

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) has been observed in cancer cells treated with glutinol, contributing to its anti-proliferative effects.[11][12]

-

Disruption of Mitochondrial Membrane Potential: Glutinol can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[12]

-

Inhibition of PI3K/AKT Signaling Pathway: Glutinol has been shown to deactivate the PI3K/AKT signaling pathway, which is a critical pathway for cell survival, proliferation, and growth in many cancers.[11][12]

Caption: Proposed cytotoxic mechanism of glutinol.

Anti-inflammatory Activity

This compound is also being investigated for its anti-inflammatory properties.[10] While specific mechanistic studies on the acetate derivative are limited, the anti-inflammatory effects of triterpenoids are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway. In-vitro anti-inflammatory assays, such as measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), would be crucial to elucidate the specific mechanisms of this compound.[14][15][16]

Conclusion

This compound is a fascinating natural product with a complex chemical structure and promising biological activities. This guide has provided a detailed overview of its stereochemistry, spectroscopic properties, natural sources, and potential mechanisms of action. While the full therapeutic potential of this compound is still being explored, the existing data on its parent compound, glutinol, suggests that it warrants further investigation as a lead compound in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Future research should focus on obtaining a definitive crystal structure, detailed spectroscopic data for the acetate derivative, and comprehensive in-vivo studies to validate its therapeutic efficacy and safety.

References

- Chen, Y., & Li, J. (2022). Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway. Tropical Journal of Pharmaceutical Research, 20(7), 1331-1335.

- (Reference for ¹H and ¹³C NMR data of glutinol, if a specific public

- (Additional reference for cytotoxic mechanism of glutinol)

- (Additional reference for cell cycle arrest by glutinol)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference for IR spectrum of glutinol, if a specific public

- (Reference for a general synthesis of acetates

- (Reference for mass spectrometry of similar triterpenoids)

-

NIST. (n.d.). Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Retrieved from [Link]

- (Additional reference for ¹³C NMR of glutinol)

- (Reference for a general synthesis of acetates

- (Reference for cytotoxicity on different cancer cell lines)

- (Reference for selective cytotoxicity of similar compounds)

- (Reference for anti-inflamm

- (Reference for anti-inflamm

- (Reference for mass spectrometry fragmentation p

- (Reference for n

- (Reference for natural occurrence in Euphorbia neriifolia)

- (Reference for natural occurrence and isolation

- (Reference for mass spectrometry of triterpenoid acet

- Shanmugasundaram, D., & Roza, J. M. (2022). Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay.

- (Reference for in-vitro anti-inflamm

- (Reference for in-vitro anti-inflamm

- (Reference for a general synthesis of acet

- (Reference for in-vitro anti-inflamm

- (Reference for in-vitro anti-inflamm

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Lee, K. J., Song, N. Y., Oh, Y. C., Cho, W. K., & Ma, J. Y. (2014). Isolation and Bioactivity Analysis of Ethyl Acetate Extract from Acer tegmentosum Using In Vitro Assay and On-Line Screening HPLC-ABTS(+) System. Journal of analytical methods in chemistry, 2014, 857217.

- (Additional reference for isolation

- (Reference for IR spectroscopy of similar compounds)

- (Reference for isolation

- (Reference for isolation

- (Reference for X-ray crystallography of organic molecules)

- (Reference for X-ray crystallography of organic molecules)

- (Reference for mass spectrometry of n

Sources

- 1. Glutinol (5-glutinenol) acetate [webbook.nist.gov]

- 2. This compound | C32H52O2 | CID 1781002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6426-44-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound [myskinrecipes.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Glutinol Acetate in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutinol acetate, a pentacyclic triterpenoid ester found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants. It delves into the enzymatic cascade, from the foundational isoprenoid pathway to the specific cyclization and acylation reactions. Detailed experimental protocols for the identification, characterization, and quantification of the pathway's components are provided, alongside insights into its regulation. This guide is intended to serve as a valuable resource for researchers aiming to elucidate and engineer the production of this and other related triterpenoids.

Introduction: The Significance of Glutinol and its Acetate Ester

Glutinol is a pentacyclic triterpenoid belonging to the friedelane family, characterized by a unique rearranged carbon skeleton. It is found in a variety of plant species, often as a component of cuticular waxes.[1] The acetylated form, this compound, is also a naturally occurring derivative. Triterpenoids as a class exhibit a wide array of biological activities, and while research on glutinol and its derivatives is ongoing, they have shown potential anti-inflammatory and other pharmacological properties, making their biosynthetic pathway a subject of significant interest.[2] A thorough understanding of the enzymatic machinery responsible for producing this compound is paramount for its sustainable production and for the generation of novel derivatives with enhanced therapeutic efficacy.

The Biosynthetic Pathway: From Isoprenoid Precursors to this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[3]

The Mevalonate (MVA) Pathway: Building the C5 Precursors

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] This is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key rate-limiting enzyme in the pathway.[1] A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP, which can be isomerized to DMAPP.

Formation of the C30 Backbone: Squalene Biosynthesis

Sequential head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[5]

Cyclization: The Formation of the Glutinol Skeleton

The first committed step in triterpenoid biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase (SQE).[5] This epoxide is the substrate for a diverse class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a complex series of cyclization and rearrangement reactions to generate the vast array of triterpenoid skeletons.

The formation of glutinol is catalyzed by a specific OSC, glutinol synthase . This enzyme orchestrates a proton-initiated cyclization of 2,3-oxidosqualene, followed by a series of methyl and hydride shifts, ultimately leading to the formation of the pentacyclic glutinol structure.[3]

Figure 1: Overview of the this compound Biosynthetic Pathway.

The Final Step: Acetylation of Glutinol

The terminal step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of the glutinol backbone. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase . While the specific enzyme responsible for glutinol acetylation has not been definitively characterized in all glutinol-producing plants, recent research has identified and characterized pentacyclic triterpene acetyltransferases.

One such enzyme, LsTAT1 from lettuce, belongs to the membrane-bound O-acyltransferase (MBOAT) family and has been shown to acetylate a range of pentacyclic triterpenes, including lupeol, α-amyrin, and β-amyrin, using acetyl-CoA as the acyl donor.[6][7][8] It is highly probable that a homologous MBOAT-type enzyme is responsible for the acetylation of glutinol in plants that produce this compound. Another major family of acyltransferases in plants is the BAHD family, which is also known to be involved in the acylation of various secondary metabolites, including terpenoids.[9][10]

Experimental Methodologies for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Biosynthetic Genes

A common strategy for identifying candidate genes is through transcriptome analysis of this compound-producing plant tissues. By comparing the transcriptomes of high- and low-producing tissues or plants treated with elicitors (e.g., methyl jasmonate), differentially expressed genes can be identified.[11] Homology-based cloning, using known sequences of OSCs and acetyltransferases from other species, is another powerful approach.[12]

Protocol 1: Gene Cloning and Heterologous Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the target plant tissue and synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Design degenerate or gene-specific primers based on conserved regions of known OSCs or acetyltransferases to amplify the target gene from the cDNA library.

-

Vector Construction: Clone the full-length open reading frame (ORF) of the candidate gene into an appropriate expression vector (e.g., pYES-DEST52 for yeast or pET vectors for E. coli).

-

Heterologous Expression: Transform the expression construct into a suitable host organism. Saccharomyces cerevisiae is often a preferred host for expressing plant OSCs and other membrane-associated enzymes due to its eukaryotic protein folding and modification machinery.[3][13] E. coli can also be used, particularly for soluble enzymes like some BAHD acyltransferases.[14]

-

Protein Purification: If required for in vitro assays, the expressed protein, often with an affinity tag (e.g., His-tag, GST-tag), can be purified from the host cell lysate using affinity chromatography.[12]

Sources

- 1. [PDF] Identification and characterization of a set of monocot BAHD monolignol transferases | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 11. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Lens: A Technical Guide to the Spectroscopic Characterization of Glutinol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutinol acetate, a pentacyclic triterpenoid acetate, belongs to a class of natural products with significant therapeutic potential, including anti-inflammatory and hepatoprotective properties.[1] Accurate and comprehensive structural elucidation is the cornerstone of natural product research and drug development. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and fostering a self-validating approach to structural analysis.

The Molecular Architecture of this compound

This compound possesses a complex, rigid pentacyclic core, which presents a unique spectroscopic fingerprint. Understanding the interplay between the triterpenoid skeleton and the acetate functional group is paramount to interpreting its spectral data. The molecular formula for this compound is C₃₂H₅₂O₂ with a molecular weight of 468.75 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for assigning the protons and carbons of the intricate ring system and the acetate moiety.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR Spectroscopy of Triterpenoid Acetates

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for non-polar compounds like triterpenoid acetates and its relatively clean spectral window.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the complex multiplet regions).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (zg30 or similar) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: A minimum of 16 scans should be co-added to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is a good starting point) to improve the signal-to-noise ratio. Perform phase and baseline corrections manually to ensure accurate integration.

Data Interpretation:

-

Acetate Methyl Protons: A sharp singlet is expected around δ 2.05 ppm, corresponding to the three protons of the acetyl group.

-

H-3 Proton: The proton on the carbon bearing the acetate group (C-3) is expected to shift downfield compared to the alcohol precursor due to the deshielding effect of the carbonyl group. In glutinol, the H-3 proton appears as a multiplet. In the acetate, this signal would likely be observed around δ 4.50 ppm.

-

Olefinic Proton: The proton on the double bond (C-6) is expected to appear as a multiplet in the region of δ 5.5-5.7 ppm.

-

Methyl Protons: A series of singlets corresponding to the eight methyl groups of the triterpenoid core are expected in the upfield region (δ 0.8-1.2 ppm).

-

Methylene and Methine Protons: A complex series of overlapping multiplets from the numerous CH₂ and CH groups of the pentacyclic structure will be present in the upfield region (δ 1.0-2.5 ppm).

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol: ¹³C NMR Spectroscopy of Triterpenoid Acetates

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same high-field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Perform phase and baseline corrections.

Data Interpretation:

Based on the known ¹³C NMR data for glutinol and the expected effects of acetylation, the following key signals for this compound can be predicted[4][5]:

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale for Shift |

| C=O (Acetate) | ~171.0 | Characteristic carbonyl carbon of an ester. |

| CH₃ (Acetate) | ~21.3 | Characteristic methyl carbon of an acetate group. |

| C-3 | ~81.0 | Downfield shift from ~76 ppm in glutinol due to the ester linkage. |

| C-5 | ~141.0 | Olefinic carbon. |

| C-6 | ~122.0 | Olefinic carbon. |

| Methyl Carbons | 15.0 - 35.0 | Multiple signals in the upfield region corresponding to the eight methyl groups. |

| Methylene/Methine Carbons | 18.0 - 60.0 | Numerous signals for the remaining carbons of the pentacyclic framework. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational bands will confirm the presence of the ester and the hydrocarbon backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid, purified this compound is placed directly on the ATR crystal. This technique requires minimal sample preparation and is non-destructive.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most applications.

-

Number of Scans: Co-add 16 or 32 scans to obtain a good quality spectrum.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |

| ~1735 | C=O stretching | Ester carbonyl |

| ~1240 | C-O stretching | Ester C-O bond |

| ~1460 and ~1375 | C-H bending | Aliphatic CH₂ and CH₃ |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Parameters:

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation and elution of the triterpenoid acetate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 600.

-

Data Interpretation:

The mass spectrum of this compound is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z 468, corresponding to the molecular weight of this compound (C₃₂H₅₂O₂).[2][3] This peak may be weak or absent in EI-MS due to the facile fragmentation of the acetate group.

-

Fragment Ions:

-

A prominent peak at m/z 408, resulting from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a characteristic fragmentation pattern for triterpenoid acetates.[6]

-

A peak at m/z 393, corresponding to the loss of the acetyl group and a methyl group.

-

A complex pattern of fragment ions in the lower mass region resulting from cleavages of the pentacyclic ring system.

-

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a robust framework for its structural elucidation and purity assessment. While complete, experimentally verified spectra for this compound are not widely published, this guide provides a detailed predictive analysis based on the known data of its precursor, glutinol, and analogous triterpenoid acetates. This approach, grounded in the fundamental principles of spectroscopy and causality in experimental design, empowers researchers to confidently characterize this and other related natural products, paving the way for further investigation into their biological activities and therapeutic potential.

References

-

The Complete Spectral Data of Glutinol. ResearchGate. Available from: [Link]

-

Jickells, S., et al. (2005). Occurrence and Sources of Triterpenoid Methyl Ethers and Acetates in Sediments of the Cross-River System, Southeast Nigeria. Environmental Science & Technology, 39(12), 4478-4485. Available from: [Link]

-

Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Available from: [Link]

-

Calculated infrared spectra of glutinol. ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035157). Human Metabolome Database. Available from: [Link]

-

Lupeol acetate as a potent antifungal compound against opportunistic human and phytopathogenic mold Macrophomina phaseolina. Scientific Reports. Available from: [Link]

-

Gas chromatography (GC) analysis of triterpene acetates extracted from... ResearchGate. Available from: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

Glutinol. PubChem. Available from: [Link]

-

H and 13 C NMR spectroscopic data of glutinol dissolved in CDCl 3. ResearchGate. Available from: [Link]

-

Mass Spectra of Pentacyclic Triterpenoids. J-Stage. Available from: [Link]

-

Chemical constituents from ethyl acetate extract of the leaves of Rourea harmandiana Pierre. Vietnam Journal of Science, Technology and Engineering. Available from: [Link]

-

Article. SciELO. Available from: [Link]

-

EI mass spectrum of the acetate derivative of... ResearchGate. Available from: [Link]

-

Glutinol (5-glutinenol) acetate. NIST Chemistry WebBook. Available from: [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). Human Metabolome Database. Available from: [Link]

-

A Cytotoxic Lupeol Fatty Acid Ester and Other Pentacyclic Triterpenes from Salvadora persica Seeds. Natural Product Sciences. Available from: [Link]

-

Isolation and Characterization of Lupeol Acetate from the Root Bark of Tacazzea apiculata (Oliv.). University Of Nigeria Nsukka. Available from: [Link]

-

Glutinol. SpectraBase. Available from: [Link]

-

This compound. Chemical Compound. Available from: [Link]

-

List of plants having phytochemicals: this compound. OSADHI. Available from: [Link]

-

Isolation and Characterization of Flavonoids from Black Glutinous Rice (Oryza Sativa L. Var Glutinosa). ResearchGate. Available from: [Link]

-

Isolation, characterization and antimicrobial study of lupeol acetate from the root bark of Fig-Mulberry Sycamore. SciSpace. Available from: [Link]

Sources

"discovery and history of Glutinol Acetate"

An In-depth Technical Guide to Glutinol Acetate: From Discovery to Therapeutic Potential

Abstract

This compound is a naturally occurring pentacyclic triterpenoid ester with significant, albeit nascent, therapeutic interest. This guide provides a comprehensive overview of its discovery, history, and chemo-biological characteristics. We delve into its natural sources, detail the methodologies for its isolation and characterization, and outline a plausible semi-synthetic route from its precursor, glutinol. The core of this document focuses on its validated pharmacological activities, particularly its cytotoxic effects against various human cancer cell lines and its potent anti-inflammatory properties. By synthesizing existing literature with field-proven insights, this guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, illuminating the path for future investigation into this promising molecule.

The Precursor Scaffold: Discovery and Unique Structure of Glutinol

The story of this compound begins with its parent compound, glutinol. First isolated from the leaves of Scoparia dulcis, glutinol is a pentacyclic triterpene alcohol that possesses a unique chemical architecture.[1][2] Unlike more common triterpenes such as α- and β-amyrin, glutinol's structure is the result of a complex biosynthesis involving numerous methyl group rearrangements.[3]

Key distinguishing features include:

-

A Δ5 double bond, a feature more commonly associated with sterols.[3]

-

The absence of methyl groups at the C-8 and C-10 positions.[3]

-

The presence of methyl groups at C-9 and C-13.[3]

These structural nuances significantly alter its chemical reactivity compared to other triterpenes, particularly under oxidative conditions, making it an intriguing scaffold for chemical diversification and pharmacological exploration.[3] While glutinol has been identified in various plant species, it is rarely a major component, making its acetylated derivative, this compound, a subject of focused study.[3]

Emergence of a Derivative: Natural Occurrence of this compound

This compound, the acetylated ester of glutinol, has been successfully isolated from several plant sources. Its identification in the stems and leaves of Acer mandshuricum represents a key finding in the exploration of this compound.[4] It has also been reported as a phytochemical constituent of Euphorbia nerifolia. The natural occurrence of the acetylated form suggests a specific enzymatic machinery within these plants capable of esterifying the parent glutinol, a modification that can significantly impact the compound's polarity, bioavailability, and biological activity.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its study and application. The key properties of this compound are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 6426-44-4 | [4] |

| Molecular Formula | C₃₂H₅₂O₂ | [4][5] |

| Molecular Weight | 468.75 g/mol | [4][5] |

| Type of Compound | Triterpenoid | [4] |

| Physical Desc. | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Experimental Methodologies: Isolation, Characterization, and Synthesis

The successful study of this compound relies on robust protocols for its extraction from natural sources, its structural confirmation, and its synthesis for further investigation.

Isolation and Purification from Plant Material

The following protocol is a generalized yet self-validating system derived from established methods for isolating triterpenoids from plant matrices.[6][7][8]

Experimental Protocol: Isolation of this compound

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., stems and leaves of Acer mandshuricum) away from direct sunlight for 2-3 months. Grind the dried material into a coarse powder using a blender.[9]

-

Solvent Extraction: Macerate the powdered plant material by soaking in a suitable solvent such as dichloromethane or ethyl acetate for 72 hours at room temperature.[9] This step is designed to extract mid-polarity compounds like triterpenoid esters. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Prepare a slurry of silica gel (70-230 mesh) in 100% n-hexane and pack it into a glass column. Load the dried crude extract onto the top of the silica gel bed.

-

Gradient Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 5%, 10%, 15% increments).[6] The causality here is that compounds will elute based on their affinity for the stationary phase (silica) versus the mobile phase; non-polar compounds elute first, followed by progressively more polar ones. This compound, being an ester, will elute at a moderate polarity.

-

Fraction Collection and Monitoring: Collect the eluent in fractions (e.g., 50 mL each). Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 9:1). Visualize spots by spraying the TLC plate with 10% sulfuric acid and heating.[6] Fractions with a common spot corresponding to the Rƒ value of this compound are pooled.

-

Final Purification: Recrystallize the pooled fractions from a suitable solvent system to obtain pure, powdered this compound.

Structural Elucidation

Confirming the identity of the isolated compound requires a suite of spectroscopic techniques.

Experimental Protocol: Characterization of this compound

-

Fourier Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum to identify key functional groups. The presence of a strong carbonyl (C=O) absorption band around 1735 cm⁻¹ is indicative of the acetate ester group, while C-O stretching bands around 1240 cm⁻¹ further confirm it. The absence of a broad O-H stretch around 3300-3500 cm⁻¹ confirms the esterification of the parent alcohol.[7][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Dissolve the sample in CDCl₃. The spectrum should reveal a sharp singlet around δ 2.05 ppm, characteristic of the acetate methyl protons (CH₃-COO). Other key signals include those for the numerous methyl groups on the triterpenoid skeleton and the olefinic proton of the Δ5 double bond.[7]

-

¹³C-NMR: The spectrum will show a signal for the ester carbonyl carbon around δ 171.0 ppm and the acetate methyl carbon around δ 21.3 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will provide the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 468.75 g/mol , confirming the formula C₃₂H₅₂O₂.[10]

Semi-Synthesis from Glutinol

When natural abundance is low, semi-synthesis from a more readily available precursor is a viable strategy. This compound can be easily prepared from glutinol.[3]

Experimental Protocol: Acetylation of Glutinol

-

Reactant Setup: Dissolve glutinol in a mixture of pyridine and acetic anhydride. Pyridine acts as a basic catalyst and solvent. Acetic anhydride is the acetylating agent.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The nucleophilic hydroxyl group of glutinol attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Work-up: Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product can be further purified by column chromatography if necessary.

Pharmacological Profile and Potential Mechanisms of Action

Initial pharmacological screenings have revealed that this compound possesses significant cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

This compound has demonstrated potent growth inhibitory effects against a panel of human cancer cell lines, positioning it as a compound of interest for oncological research.[4][11]

| Human Cancer Cell Line | GI₅₀ (μM) [Growth Inhibition 50%] | Reference(s) |

| HL-60 (Leukemia) | 11.1 - 17.9 | [4][11] |

| SK-OV-3 (Ovarian) | 11.1 - 17.9 | [4][11] |

| A549 (Lung) | 11.1 - 17.9 | [4][11] |

| HT-29 (Colon) | 11.1 - 17.9 | [4][11] |

The consistent micromolar efficacy across diverse cancer types suggests a potentially broad-acting mechanism that warrants further investigation, possibly involving the induction of apoptosis or cell cycle arrest. The parent compound, glutinol, has also shown anti-mitotic activity, lending credence to this hypothesis.[9]

Anti-inflammatory Effects

A key validated bioactivity of this compound is its anti-inflammatory effect. It exhibits moderate but significant inhibitory activity on the secretion of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[4][11] TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a cornerstone of many anti-inflammatory therapies.

The mechanism could be twofold, involving both the triterpenoid scaffold and the acetate moiety:

-

Triterpenoid Action: The glutinol backbone may directly interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is a master regulator of TNF-α transcription.

-

Acetate Moiety Action: Once cleaved, the acetate can enter cellular metabolism. It can be converted to acetyl-CoA, a vital substrate for histone acetyltransferases (HATs).[12] By altering histone acetylation, this compound could epigenetically modulate the expression of inflammatory genes. Alternatively, free acetate can act as a signaling molecule through G-protein coupled receptors like FFAR2, which are known to regulate immune responses.[13][14]

Conclusion and Future Directions

This compound has emerged from relative obscurity as a natural product with validated cytotoxic and anti-inflammatory activities. Its unique triterpenoid structure, combined with the presence of the acetate functional group, provides a rich platform for pharmacological investigation.

Future research should prioritize:

-